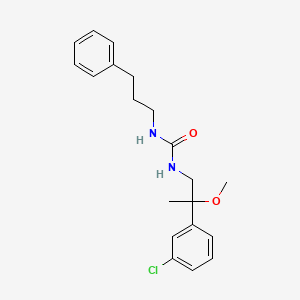

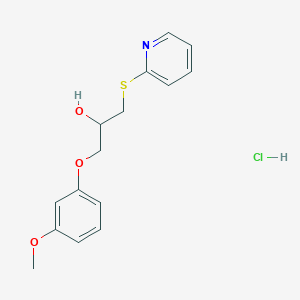

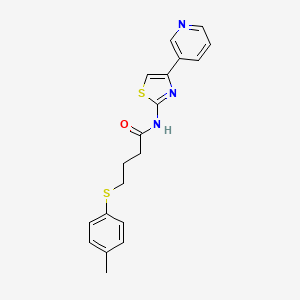

1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as methoxyphenyl groups, pyridinyl substituents, and hydrochloride salts. These compounds are of interest due to their potential biological activities and their relevance in the synthesis of various bioactive molecules .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including protection/deprotection strategies, substitution reactions, and the formation of hydrochloride salts. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation, reaction with piperazine, and deacetylation to obtain the target product . Similarly, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives included the preparation of an epoxy intermediate, followed by epoxy cleavage with phenylpiperazine . These methods highlight the importance of careful selection of reaction conditions and reagents to achieve the desired products with good yields.

Molecular Structure Analysis

The molecular structures of the compounds in the provided papers were confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed by IR, 1H NMR, and MS . Additionally, X-ray diffraction (XRD) studies were used to determine the crystal and molecular structure of a related compound, providing insights into the geometric effects of different substituents on the ring .

Chemical Reactions Analysis

The papers suggest that the compounds synthesized can participate in various chemical reactions, including hydrogen bonding and intermolecular interactions. For instance, hydrogen-bonded chains were observed in the crystal structures of some compounds, which can influence their physical properties and reactivity . The presence of functional groups such as methoxy and hydroxyl groups can also facilitate further chemical transformations, which are essential for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures. The presence of hydrochloride salts suggests that these compounds are likely to be soluble in polar solvents and may exhibit ionic character in solution . The substituents on the aromatic rings and the nature of the heterocyclic components can affect the electronic properties and stability of the compounds. The intermolecular interactions observed in the solid state, such as hydrogen bonding and π-π interactions, can impact the melting points, solubility, and crystallinity of these materials .

Applications De Recherche Scientifique

Synthesis Methods

The chemical synthesis of compounds similar to 1-(3-Methoxyphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves complex reactions and characterizations. For instance, a related compound was synthesized through the condensation of specific ketones with malononitrile and sodium hydroxide, followed by spectroscopic characterization and X-ray structure analysis to determine its molecular structure and interactions (Al‐Refai et al., 2016).

Molecular Structure Analysis

Detailed spectroscopic methods, including Mass ESI–HRMS, 1H, 13C NMR, and 2D NMR spectra (COSY, HSQC, HMBC), are crucial for elucidating the molecular structure of synthesized compounds. X-ray single crystal analysis further confirms the molecular configuration, showcasing the compound's crystallization in specific space groups and detailing the dihedral angles between various molecular planes (Al‐Refai et al., 2016).

Chemical Reactivity and Applications

Enhanced Dienophilicity

Certain analogues of pyridine compounds, such as 2,3-pyridyne derivatives, exhibit exceptional dienophilicity, making them suitable for [4+2] cycloaddition reactions with furan to yield endoxides. These reactions are facilitated by regioselective lithiation at low temperatures, followed by elimination of lithium chloride (Connon & Hegarty, 2004).

Catalytic Applications

Palladium(II) complexes derived from (pyridyl)imine ligands, including those similar to the query compound, act as catalysts for the methoxycarbonylation of olefins. This catalytic activity is influenced by the complex structure and the olefin chain length, leading to the formation of linear and branched esters (Zulu et al., 2020).

Environmental and Material Science Applications

Anti-Corrosion Properties

Schiff base derivatives synthesized from vanillin and picolylamine, which share structural features with this compound, demonstrate significant anti-corrosion effects on mild steel in acidic environments. These compounds act as mixed-type inhibitors and adhere to the metal surface following Langmuir-type adsorption behavior (Satpati et al., 2020).

Lignin Pyrolysis Insights

Deuterated lignin model dimers, related to the query compound, have been used to study the reactivity in lignin pyrolysis. These studies provide insights into the role of hydrogen abstractions from specific molecular groups in pyrolytic cleavage reactions, highlighting the importance of radical chain reactions in lignin degradation (Watanabe, Kawamoto, & Saka, 2015).

Propriétés

IUPAC Name |

1-(3-methoxyphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S.ClH/c1-18-13-5-4-6-14(9-13)19-10-12(17)11-20-15-7-2-3-8-16-15;/h2-9,12,17H,10-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKMGKDOZPOYKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CSC2=CC=CC=N2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)